Mercaptomethylmethyldiethoxysilane

Description

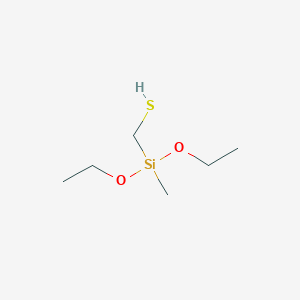

Structure

3D Structure

Properties

IUPAC Name |

[diethoxy(methyl)silyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2SSi/c1-4-7-10(3,6-9)8-5-2/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVRJGHTIVORLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CS)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435971 | |

| Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55161-63-2 | |

| Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Mercaptomethylmethyldiethoxysilane?

An In-depth Technical Guide to the Chemical Properties of Mercaptomethylmethyldiethoxysilane

Introduction: A Bifunctional Silane for Advanced Applications

This compound, with the chemical formula C₆H₁₆O₂SSi, is a bifunctional organosilane that possesses two distinct reactive centers: a diethoxysilyl group and a terminal thiol (mercaptan) group.[1] This unique molecular architecture makes it a highly valuable coupling agent and surface modifier in materials science, nanotechnology, and drug development. The diethoxy groups provide a pathway for forming durable siloxane bonds (-Si-O-Si-) to hydroxyl-rich inorganic substrates, while the mercapto group offers a versatile anchor point for coupling with organic polymers, nanoparticles, and biomolecules through well-defined chemical reactions.

This guide provides a comprehensive exploration of the core chemical properties of this compound, focusing on the causality behind its reactivity and the practical methodologies for its characterization and application. The insights presented herein are intended to equip researchers and scientists with the foundational knowledge required to effectively harness this compound's potential in their respective fields.

Molecular Structure and Physicochemical Properties

The structure of this compound, IUPAC name [diethoxy(methyl)silyl]methanethiol, is central to its function.[1] It features a central silicon atom bonded to a methyl group, a mercaptomethyl group (-CH₂SH), and two hydrolyzable ethoxy groups (-OCH₂CH₃).

Caption: Hydrolysis and condensation pathway for surface modification.

This self-validating system ensures that covalent attachment only occurs in the presence of both the silane and a suitable hydroxylated surface, providing a robust method for surface functionalization.

Reactivity of the Mercaptomethyl Group: Thiol-Ene "Click" Chemistry

The thiol group (-SH) is a powerful functional handle for subsequent reactions, most notably the thiol-ene reaction. This reaction is considered a "click" chemistry process due to its high efficiency, high yield, stereoselectivity, and tolerance of various functional groups. [2]It involves the addition of the S-H bond across an alkene (a carbon-carbon double bond). [2]This reaction can proceed via two primary mechanisms.

-

Radical Addition: This is the most common pathway, initiated by UV light or a radical initiator like AIBN. [3][4]A thiyl radical (R-S•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. [2]This radical then abstracts a hydrogen from another thiol molecule, propagating the chain reaction. [2][5]

-

Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion (R-S⁻). [4]This highly nucleophilic species can then attack an electron-deficient alkene, such as an acrylate or maleimide, in a conjugate addition reaction. [4]

Caption: Schematic of the Thiol-Ene "Click" Reaction.

This reactivity allows for the "clicking" of the silane-modified surface onto polymers, biomolecules, or other materials containing alkene functionalities, providing a highly specific and efficient conjugation strategy. [5]

Spectroscopic Characterization

A thorough understanding of the molecular structure is achieved through spectroscopic analysis. While a dedicated spectrum for this compound is not publicly available, its expected spectroscopic signature can be accurately predicted based on its functional groups and data from analogous compounds. [6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. [9] Table 2: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Rationale |

| ~0.1-0.2 | Singlet (s) | 3H | Si-CH ₃ | Methyl group directly bonded to silicon is highly shielded. |

| ~1.2 | Triplet (t) | 6H | O-CH₂-CH ₃ | Methyl protons of the ethoxy group, split by the adjacent CH₂. |

| ~2.0-2.2 | Singlet (s) | 2H | Si-CH ₂-SH | Methylene protons adjacent to both silicon and sulfur. |

| ~1.5 (variable) | Broad Singlet (br s) | 1H | -SH | Thiol proton, often broad and exchangeable; shift is concentration and solvent dependent. |

| ~3.8 | Quartet (q) | 4H | O-CH ₂-CH₃ | Methylene protons of the ethoxy group, split by the adjacent CH₃. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) [ppm] | Assignment | Rationale |

| ~ -5 | Si-C H₃ | Highly shielded carbon bonded to silicon. |

| ~ 15 | Si-C H₂-SH | Methylene carbon, deshielded relative to Si-CH₃ by the adjacent sulfur. |

| ~ 18 | O-CH₂-C H₃ | Terminal methyl carbon of the ethoxy group. |

| ~ 58 | O-C H₂-CH₃ | Methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. [8] Table 4: Predicted IR Absorption Bands

| Frequency Range [cm⁻¹] | Bond Vibration | Intensity |

| 2975-2885 | C-H stretch (alkyl) | Strong |

| 2550-2600 | S-H stretch | Weak |

| 1255 | Si-CH₃ | Medium |

| 1100-1000 | Si-O-C stretch | Very Strong |

| ~960 | O-CH₂-CH₃ rock | Strong |

Experimental Protocols

Protocol for NMR Spectroscopy

This protocol describes a self-validating system for ensuring accurate structural confirmation.

-

Sample Preparation:

-

Ensure all glassware, including the NMR tube and pipette, is oven-dried to remove any trace moisture, which could cause hydrolysis of the sample.

-

In a dry nitrogen glovebox or using Schlenk techniques, add approximately 10-20 mg of this compound to a clean, dry NMR tube.

-

Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice.

-

Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS), if not already present in the solvent.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

-

Acquire a ¹³C NMR spectrum, potentially using a DEPT (Distortionless Enhancement by Polarization Transfer) sequence to aid in distinguishing CH₃, CH₂, and CH carbons.

-

-

Data Analysis & Validation:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 3:6:2:1:4). This internal consistency validates the structure.

-

Assign all peaks in both ¹H and ¹³C spectra according to the predicted values in Tables 2 and 3.

-

Protocol for a UV-Initiated Thiol-Ene Reaction

This protocol demonstrates the application of the silane in a surface modification context.

-

Substrate Preparation:

-

Clean a glass or silicon wafer slide by sonicating in acetone, then isopropanol, for 15 minutes each.

-

Dry the slide under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or immersing in a piranha solution (H₂SO₄/H₂O₂) for 30 minutes (CAUTION: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and dry.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned, activated substrate in the silane solution for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis in the bulk solution.

-

Remove the substrate, rinse with fresh toluene to remove any physisorbed silane, and cure in an oven at 110 °C for 30 minutes to drive the condensation reaction and form covalent bonds.

-

-

Thiol-Ene "Click" Reaction:

-

Prepare a solution of an alkene-containing molecule (e.g., 1-octene as a simple model) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, at 1 mol% relative to the alkene) in a UV-transparent solvent like acetonitrile.

-

Spot the solution onto the thiol-functionalized surface.

-

Expose the substrate to a UV source (e.g., 365 nm) for 5-15 minutes.

-

Rinse the surface thoroughly with the solvent to remove unreacted reagents.

-

-

Validation:

-

The success of the reaction can be validated by contact angle goniometry (the surface should become more hydrophobic after adding the octene) or by surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS), which can confirm the change in surface elemental composition.

-

Safety and Handling

Based on safety data for structurally similar alkoxysilanes, this compound should be handled with care. [10][11]

-

Flammability: The compound is expected to be a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. [10][11]Use non-sparking tools and take precautionary measures against static discharge. [11][12]* Moisture Sensitivity: The diethoxy groups are sensitive to moisture and will hydrolyze. Handle and store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a dry, well-ventilated place. [10][13]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11][12]* Toxicity: While specific toxicity data is limited, related mercaptosilanes can be moderately toxic by ingestion. [14]Avoid inhalation and skin contact. [12]The compound may have a strong, unpleasant odor ("stench"). [15]

Conclusion

This compound is a potent chemical tool for researchers in materials science and biotechnology. Its dual reactivity, governed by the distinct chemical properties of its silane and thiol functionalities, allows for the robust and specific engineering of surfaces and materials. A thorough understanding of its hydrolysis/condensation chemistry and its participation in high-efficiency reactions like the thiol-ene addition is paramount to leveraging its full potential. By following validated experimental protocols and adhering to strict safety precautions, scientists can effectively utilize this versatile molecule to create novel and functional materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Anisimov, D. S., et al. (2021). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. New Journal of Chemistry, 45(12), 5764-5769. Retrieved from [Link]

-

Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Retrieved from [Link]

-

Sleiman, M., et al. (2023). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. RSC Advances, 13(21), 14353-14361. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-mercaptopropyltrimethoxysilane. Retrieved from [Link]

-

Gelest, Inc. (2024, October 24). METHYLDIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Voronkov, M. G., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules, 27(15), 4893. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 127-149.

-

Gelest, Inc. (n.d.). METHYLDIETHOXYSILANE. Retrieved from [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

- Lee, S., et al. (2023). Comparison of the reactivity of mercaptosilane and sulfursilane in a model study. IRC RubberCon 2023.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Mercier, L., et al. (2009). Factors affecting the reactivity of thiol-functionalized mesoporous silica adsorbents toward mercury(II). Langmuir, 25(16), 9351-9359. Retrieved from [Link]

-

ResearchGate. (2021). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. Retrieved from [Link]

-

Wolfa. (n.d.). Methyldiethoxysilane Supplier丨CAS 2031-62-1丨C5H14O2Si. Retrieved from [Link]

-

Al-Sagheer, F. A., & Muslim, S. M. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 11(8), 3042-3062. Retrieved from [Link]

Sources

- 1. This compound | C6H16O2SSi | CID 10130226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01583A [pubs.rsc.org]

- 5. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. fishersci.com [fishersci.com]

- 14. guidechem.com [guidechem.com]

- 15. fishersci.com [fishersci.com]

Mercaptomethylmethyldiethoxysilane CAS number and structure

An In-Depth Technical Guide to Mercaptomethylmethyldiethoxysilane

Authored by a Senior Application Scientist

Introduction: The Versatility of a Bifunctional Silane

This compound (CAS No. 55161-63-2) is a bifunctional organosilane compound that possesses both a reactive mercapto (thiol) group and hydrolyzable ethoxysilyl groups.[1] This unique combination of functionalities allows it to act as a molecular bridge, coupling organic and inorganic materials. The diethoxysilane moiety provides a mechanism for covalent bonding to hydroxyl-rich surfaces such as glass, silica, and metal oxides, while the terminal thiol group offers a reactive site for a variety of organic and biochemical transformations. This dual reactivity makes it a valuable tool in materials science, surface chemistry, and, by extension, in the development of advanced drug delivery systems and diagnostic platforms.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 55161-63-2 | [1][2] |

| Molecular Formula | C₆H₁₆O₂SSi | [1][2] |

| Molecular Weight | 180.34 g/mol | [1][2] |

| IUPAC Name | [diethoxy(methyl)silyl]methanethiol | [1] |

| SMILES | CCO(CS)OCC | [1] |

| Boiling Point | 60°C @ 10 mmHg | [2][3] |

| Density | 0.975 g/cm³ | [2][3] |

| Refractive Index | 1.4446 | [2][3] |

| Flash Point | 58°C (136°F) | [2][3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2][3] |

Visualizing the Core Structure

Caption: Core identifiers for this compound.

Synthesis and Reactivity

General Synthetic Approach

While specific, detailed synthesis procedures for this compound are proprietary, its synthesis can be understood through analogous reactions for similar mercaptoalkylalkoxysilanes. A common industrial approach involves the radical-initiated addition of a thiol, such as thioacetic acid, to an unsaturated alkoxysilane, followed by hydrolysis. An alternative route, similar to the synthesis of 3-mercaptopropyltrimethoxysilane, could involve using raw materials like chloropropyltrichlorosilane and thiourea.[4] The choice of solvent and catalyst is critical in these processes to maximize yield and purity.

The Principle of Dual Reactivity

The utility of this molecule stems from its two distinct reactive centers. Understanding this dual nature is key to its effective application.

-

Silane Moiety Hydrolysis and Condensation: The diethoxy groups are susceptible to hydrolysis in the presence of water, often catalyzed by an acid or base, to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic substrates (e.g., glass, silica) to form stable siloxane (Si-O-Substrate) bonds. Alternatively, they can self-condense to form polysiloxane networks. This mechanism is the foundation of its use as a surface modification agent and adhesion promoter.

-

Thiol Group Reactivity: The mercaptomethyl (-CH₂SH) group is a versatile nucleophile. It can participate in various reactions, including:

-

Thiol-ene "click" reactions: Efficiently coupling with molecules containing alkene groups.

-

Michael additions: Reacting with α,β-unsaturated carbonyl compounds.

-

Disulfide bond formation: Oxidizing to form disulfide bridges, a common strategy in bioconjugation.

-

Metal binding: Strongly coordinating with noble metal surfaces like gold and silver, which is crucial for developing self-assembled monolayers (SAMs) on sensor surfaces.

-

Caption: Workflow for silica nanoparticle functionalization.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.

-

Handling: Use in a well-ventilated area or a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. [5][6]Avoid breathing vapors. [6]The compound has a strong, unpleasant odor ("stench"). [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [5]It is sensitive to moisture; exposure to atmospheric humidity can lead to hydrolysis and polymerization. [6]Keep away from heat, sparks, and open flames. [5][6]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alcohols. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]Do not allow it to enter the water system as it can be toxic to aquatic life. [6]

Conclusion

This compound is a potent molecular linker whose value lies in its simplicity and dual-mode reactivity. For researchers in materials science and drug development, it offers a reliable method for covalently modifying inorganic surfaces to introduce thiol functionality. This capability is a critical enabling step for constructing sophisticated drug delivery systems, developing novel diagnostic tools, and advancing the interface between biology and materials science. Mastery of its handling and reaction mechanisms allows for the precise engineering of surfaces, paving the way for next-generation biomedical applications.

References

-

This compound | C6H16O2SSi | CID 10130226 - PubChem. [Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed. [Link]

-

Synthesis of 3-mercaptopropyltrimethoxysilane - ResearchGate. [Link]

-

LC/MS applications in drug development - PubMed. [Link]

-

Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed. [Link]

-

Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC - NIH. [Link]

-

Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region - PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Mercaptomethylmethyldiethoxysilane

Introduction

Mercaptomethylmethyldiethoxysilane (MMS) is an organosilane compound of significant interest in materials science and drug development. Its bifunctional nature, featuring a thiol (-SH) group and hydrolyzable ethoxysilyl groups, allows it to act as a versatile coupling agent. It can form stable covalent bonds with inorganic substrates like silica and glass via the silane moiety, while the mercapto group provides a reactive site for attachment to organic polymers or metallic nanoparticles. This dual reactivity is crucial for creating robust organic-inorganic hybrid materials, modifying surfaces to enhance adhesion, and synthesizing targeted drug delivery systems.

Given its pivotal role as a molecular bridge, verifying the structural integrity and purity of MMS is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for MMS, grounded in fundamental principles and data from analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to interpret spectral data, validate their materials, and understand the causality behind the experimental observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organosilicon compounds in solution.[1][2] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can confirm the presence of all constituent functional groups and map their connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a quantitative map of the different hydrogen environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure.[3] For MMS, we anticipate five distinct signals.

Causality of Experimental Choices: The standard choice of solvent is deuterated chloroform (CDCl₃), as it is an excellent solvent for most organosilanes and has minimal interfering signals. Tetramethylsilane (TMS) is used as the internal standard (δ 0.0 ppm) to ensure accurate and reproducible chemical shift referencing.[4]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Label (See Fig. 1) | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | Si-CH₃ | 0.2 - 0.4 | Singlet (s) | 3H | The methyl group bonded directly to silicon is highly shielded, resulting in a characteristic upfield shift. |

| b | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 6H | These methyl protons are split into a triplet by the adjacent methylene (-O-CH₂-) group. |

| c | SH | 1.3 - 1.8 | Triplet (t) | 1H | The thiol proton signal is typically a triplet due to coupling with the adjacent methylene group (-CH₂-SH). Its chemical shift can vary with concentration and solvent due to hydrogen bonding.[5] |

| d | Si-CH₂ -SH | 2.0 - 2.2 | Doublet (d) | 2H | This methylene group is adjacent to the thiol proton, which splits its signal into a doublet. It is deshielded by the sulfur atom. |

| e | -O-CH₂ -CH₃ | 3.7 - 3.9 | Quartet (q) | 4H | The methylene protons of the ethoxy groups are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.[7]

Table 2: Predicted ¹³C NMR Data for this compound

| Label (See Fig. 1) | Assignment | Predicted δ (ppm) | Rationale |

| 1 | Si-C H₃ | -5 to -2 | The silicon-bound methyl carbon is significantly shielded, appearing at a characteristic upfield (or even negative) chemical shift.[8] |

| 2 | Si-C H₂-SH | 10 - 15 | This methylene carbon is slightly deshielded by the adjacent sulfur atom. |

| 3 | -O-CH₂-C H₃ | 17 - 20 | The terminal methyl carbon of the ethoxy group is in a typical aliphatic region. |

| 4 | -O-C H₂-CH₃ | 57 - 60 | The methylene carbon bonded to oxygen is strongly deshielded by the electronegative oxygen atom, resulting in a significant downfield shift.[9] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for high resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., 30° pulse angle).

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of MMS with labels for NMR assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of covalent bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[10] The IR spectrum of MMS is expected to be dominated by absorptions from the S-H, C-H, Si-O-C, and C-S bonds.

Predicted IR Absorption Bands

Each functional group vibrates at a characteristic frequency, providing a molecular "fingerprint."

Causality of Experimental Choices: Analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation (a single drop of the neat liquid) and provides high-quality, reproducible spectra.

Table 3: Predicted Characteristic IR Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Intensity | Rationale |

| 2975 - 2850 | C-H (Aliphatic) Stretch | Strong | These strong bands are characteristic of the sp³ C-H bonds in the methyl and methylene groups. |

| 2590 - 2550 | S-H Stretch | Weak | The S-H stretching vibration is characteristically weak but provides definitive evidence for the presence of the thiol group.[5][11][12] |

| 1100 - 1000 | Si-O-C Asymmetric Stretch | Strong, Broad | This very strong and broad absorption is a hallmark of alkoxysilanes and is one of the most prominent features in the spectrum.[13][14] |

| 960 - 940 | Si-O-C Symmetric Stretch | Medium | A secondary, less intense band associated with the ethoxysilyl groups.[14] |

| 800 - 750 | Si-C Stretch | Medium | Corresponds to the stretching vibration of the bond between silicon and carbon. |

| 700 - 600 | C-S Stretch | Weak-Medium | The carbon-sulfur bond vibration appears in the fingerprint region of the spectrum. |

Experimental Protocol for FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Analysis: Place a single drop of neat this compound onto the center of the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum by identifying the key absorption bands and comparing them to known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[15] It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Predicted Fragmentation Pattern

Upon ionization in the mass spectrometer (commonly via Electron Ionization, EI), the molecular ion (M⁺˙) is formed. This high-energy ion then undergoes fragmentation through the cleavage of its weakest bonds. For organosilanes, fragmentation is often initiated by cleavage of bonds adjacent to the silicon atom.[16] The molecular weight of this compound (C₆H₁₆O₂SSi) is 180.34 g/mol .[6]

Causality of Fragmentation: The most probable fragmentation pathways are driven by the stability of the resulting carbocations and neutral losses. The loss of an ethoxy group (-OEt, 45 Da) is a very common pathway for ethoxysilanes, leading to a stable, silicon-centered cation.[17]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Rationale |

| 180 | [C₆H₁₆O₂SSi]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [M - CH₃]⁺ | Loss of the methyl group from the silicon atom. |

| 135 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical, a very common fragmentation pathway for ethoxysilanes. This is often the base peak. |

| 105 | [Si(OCH₂CH₃)₂H]⁺ | Rearrangement and loss of the mercaptomethyl group. |

| 90 | [M - 2(OCH₂CH₃)]⁺˙ | Loss of both ethoxy groups. |

| 75 | [Si(OH)₃]⁺ | Fragment resulting from rearrangement, common in spectra of silanes. |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile liquid like MMS, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Gas Chromatography: The GC separates the sample from the solvent and any impurities. A standard GC column (e.g., a nonpolar DB-5) is used, with a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The spectrum corresponding to the GC peak of MMS is then analyzed.

Visualization of Predicted MS Fragmentation

Sources

- 1. sci-hub.st [sci-hub.st]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. gelest.com [gelest.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Mercaptomethylmethyldiethoxysilane in Organic Solvents

Abstract

Mercaptomethylmethyldiethoxysilane (MMDMS) is a versatile organosilane coupling agent with significant potential in materials science and advanced drug development. Its unique molecular structure, featuring both hydrolyzable ethoxy groups and a reactive mercapto (thiol) group, allows it to bridge organic and inorganic materials. A fundamental understanding of its solubility in various organic solvents is paramount for its effective application, from ensuring homogeneity in formulations to controlling reaction kinetics during surface functionalization of nanoparticles or other substrates. This guide provides a comprehensive overview of the theoretical and practical aspects of MMDMS solubility, detailed experimental protocols for its determination, and insights into its relevance for researchers, particularly those in the pharmaceutical sciences.

Introduction: The Role and Importance of MMDMS

This compound, with the chemical formula C6H16O2SSi, is a bifunctional organosilane.[1] The diethoxy-silyl moiety is susceptible to hydrolysis and condensation, forming stable siloxane bonds (Si-O-Si) with inorganic substrates like glass, silica, and metal oxides.[2] Concurrently, the terminal mercapto group provides a reactive site for covalent attachment to organic polymers or biomolecules via thiol-ene reactions or disulfide bond formation.[3][4]

This dual functionality makes MMDMS a powerful tool for:

-

Surface Modification: Creating thiol-functionalized surfaces on nanoparticles and other materials to enhance their compatibility with polymer matrices or to provide specific binding sites.[2][3][5]

-

Adhesion Promotion: Improving the bond between organic resins and inorganic fillers in composites.[6][7]

-

Biomedical Applications: Functionalizing nanoparticles for targeted drug delivery, where the thiol groups can be used to attach targeting ligands or drug molecules.[8][9]

The success of these applications hinges on the ability to dissolve and handle MMDMS in a suitable solvent. An appropriate solvent ensures a homogeneous reaction medium, facilitates uniform surface coverage, and can influence the rate of hydrolysis and condensation.[10]

Physicochemical Properties and Predicted Solubility

To understand the solubility of MMDMS, we must first examine its molecular structure and inherent polarity.

Molecular Structure: CCO(CS)OCC[1]

The MMDMS molecule has distinct regions influencing its polarity:

-

Nonpolar moieties: The methyl (-CH3) and ethyl (-CH2CH3) groups contribute to its nonpolar character.

-

Polar moieties: The oxygen atoms in the ethoxy groups and the sulfur atom in the mercapto group introduce polarity due to their electronegativity. The Si-O bonds also have a polar character.

Overall, MMDMS can be classified as a moderately polar molecule. This prediction is crucial for applying the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[11][12]

Based on this principle, we can predict the solubility of MMDMS in common organic solvents. The following table summarizes these predictions.

| Solvent Class | Example Solvent | Polarity | Predicted Solubility of MMDMS | Rationale |

| Nonpolar | Hexane, Toluene | Nonpolar | Soluble to Miscible | The alkyl components of MMDMS have favorable van der Waals interactions with nonpolar solvents.[11][13] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Polar Aprotic | Miscible | The moderate polarity of MMDMS aligns well with the polarity of these solvents, allowing for strong dipole-dipole interactions.[13] |

| Polar Protic | Ethanol, Methanol | Polar Protic | Miscible (with potential for reaction) | MMDMS is expected to be fully miscible due to similar polarity and the potential for hydrogen bonding with the solvent. However, the presence of hydroxyl groups in the solvent can promote the hydrolysis of the ethoxy-silyl groups over time.[10] |

| Highly Polar | Water | Polar Protic | Insoluble (Reacts) | MMDMS has low solubility in water due to its significant nonpolar character.[11] More importantly, it will readily undergo hydrolysis, where the Si-OEt bonds are replaced by Si-OH groups, leading to condensation and the formation of polysiloxanes.[10] |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination is essential for precise applications. Below are detailed protocols for both qualitative and quantitative assessment of MMDMS solubility.

Protocol 1: Visual Miscibility Assessment (Qualitative)

This method provides a rapid, qualitative determination of whether MMDMS is miscible in a given solvent.

Methodology:

-

Preparation: In a clean, dry 10 mL glass vial, add 5 mL of the organic solvent to be tested.

-

Initial Addition: Add 0.5 mL of MMDMS to the solvent.

-

Observation: Cap the vial and shake vigorously for 30 seconds. Let the vial stand for 2 minutes and observe the solution. Look for signs of immiscibility, such as cloudiness (turbidity), the formation of a separate layer, or visible droplets.

-

Incremental Addition: If the solution remains a single, clear phase, continue to add MMDMS in 0.5 mL increments, shaking and observing after each addition, until a total of 5 mL of MMDMS has been added.

-

Determination:

-

Miscible: If the solution remains clear and homogeneous after the addition of an equal volume of MMDMS, the two are considered miscible.

-

Partially Soluble: If the solution becomes cloudy or forms a second layer after a certain amount of MMDMS is added, it is partially soluble. Note the approximate volume at which this occurs.

-

Insoluble: If two distinct layers are observed after the initial addition, the compound is considered insoluble.

-

Caption: Workflow for the visual determination of miscibility.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC-FID)

For applications requiring precise concentrations, a quantitative method is necessary. Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for quantifying volatile compounds like MMDMS.[14][15][16][17]

Methodology:

-

Saturated Solution Preparation: a. In a 20 mL vial, add approximately 10 mL of the desired organic solvent. b. Add MMDMS dropwise while stirring until a persistent second phase (undissolved MMDMS) is observed. Add a small excess to ensure saturation. c. Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25°C) for 24 hours to allow the solution to reach equilibrium. d. After 24 hours, let the vial stand for at least 2 hours to allow the undissolved MMDMS to settle.

-

Calibration Standards Preparation: a. Prepare a stock solution of known concentration by accurately weighing a specific amount of MMDMS and dissolving it in a known volume of the solvent (e.g., 100 mg of MMDMS in 10 mL of solvent to make a 10 mg/mL solution). b. Perform serial dilutions of the stock solution to create a set of at least five calibration standards with decreasing concentrations (e.g., 10, 5, 2.5, 1, and 0.5 mg/mL).

-

Sample Preparation: a. Carefully extract a 1 mL aliquot from the clear, supernatant layer of the saturated solution, ensuring no undissolved MMDMS is transferred. b. Perform a known dilution of this aliquot with the same solvent to bring its concentration within the range of the calibration standards (e.g., a 1:10 or 1:100 dilution).

-

GC-FID Analysis: a. Instrument Parameters (Example):

- Column: Agilent J&W Select Silanes column or similar.[18]

- Injector Temperature: 250°C

- Detector Temperature: 280°C

- Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 15°C/min.

- Carrier Gas: Helium or Nitrogen. b. Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration). c. Inject the diluted sample from the saturated solution.

-

Quantification: a. Determine the concentration of the diluted sample using its peak area and the calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of MMDMS in that solvent at the specified temperature.

Caption: Workflow for quantitative solubility determination by GC-FID.

Implications for Drug Development Professionals

The solubility characteristics of MMDMS are not merely academic; they have direct consequences for its application in drug development, particularly in the creation of advanced drug delivery systems.

-

Nanoparticle Functionalization: For MMDMS to effectively modify the surface of nanoparticles (e.g., silica or gold nanoparticles), it must be dissolved in a solvent that is compatible with the nanoparticle suspension.[5][19] The choice of solvent can affect the stability of the nanoparticles and the efficiency of the silanization reaction. A solvent in which MMDMS is highly soluble, such as ethanol or THF, is often preferred to ensure a uniform coating on the nanoparticle surface.[2]

-

Formulation of Drug-Releasing Surfaces: MMDMS can be used to create surfaces that can later have drugs attached via the thiol group. The solubility of MMDMS in biocompatible solvents is a key consideration when developing formulations for coating medical devices or creating drug-eluting materials.[9]

-

Control of Hydrolysis: The rate of hydrolysis is influenced by the solvent system. In applications where a controlled reaction is desired, a less protic solvent might be chosen to slow down the hydrolysis and condensation process, allowing for more ordered self-assembly on a surface.[10]

Caption: Relationship between MMDMS solubility and its applications.

Conclusion

This compound is a valuable chemical tool for researchers in materials science and drug development. Its moderate polarity makes it highly soluble in a wide range of common organic solvents, including hydrocarbons, ketones, and alcohols. However, its reactivity, particularly its susceptibility to hydrolysis, must be carefully managed, especially in protic solvents or in the presence of trace moisture. The experimental protocols provided in this guide offer a robust framework for both rapid qualitative assessment and precise quantitative determination of its solubility, enabling scientists to optimize its use in their specific applications. A thorough understanding and characterization of MMDMS solubility is a critical first step toward harnessing its full potential in creating next-generation materials and therapeutics.

References

-

Solubility of Things. (n.d.). Silane. Retrieved from Solubility of Things. [Link]

- McCain, G. H., & Petti, M. A. (1986). Gas Chromatographic Determination of Silanes. Analytical Chemistry, 58(8), 1772-1775.

- Peltonen, K., & Pukkila, J. (1988). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.

-

Agilent. (n.d.). Select Silanes GC column. Retrieved from Agilent. [Link]

-

PubMed. (1988). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from PubMed. [Link]

-

KBR. (2024). What is the solubility of A Silane Coupling Agent?. Retrieved from KBR. [Link]

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from Wasson-ECE Instrumentation. [Link]

- Vallet-Regí, M., et al. (2018). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 10(4), 226.

-

ResearchGate. (2019). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Retrieved from ResearchGate. [Link]

-

KBR. (2024). Discussion On The Solubility Of Silane And Related Issues. Retrieved from KBR. [Link]

-

Labinsights. (2023). Silane Coupling Agents: Their Role in Nanotechnology. Retrieved from Labinsights. [Link]

- AIP Publishing. (2023).

- MDPI. (2023). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Molecules, 28(23), 7808.

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

ResearchGate. (2021). Solubility of Silane-PEG10K-SH?. Retrieved from ResearchGate. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Silanes as Reducing Agents. Retrieved from MSU Chemistry. [Link]

- MDPI. (2018). Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS)

- ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(19), 9847-9854.

-

ResearchGate. (n.d.). Quantitative analysis of the 29 Si NMR peaks. Retrieved from ResearchGate. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific. [Link]

-

SiSiB. (n.d.). Silane Coupling Agents Mechanism & Uses. Retrieved from SiSiB. [Link]

- MDPI. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Surfaces, 3(1), 118-132.

- PubMed Central. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 115(20), 11078-11106.

-

ResearchGate. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Quantitative measurement of physisorbed silane on a silica particle surface treated with silane coupling agents by thermogravimetric analysis. Retrieved from ResearchGate. [Link]

- ACS Publications. (2002). Quantitative Kinetic Analysis by High-Resolution 29Si NMR Spectroscopy of the Initial Stages in the Sol-Gel Formation of Silica Gel from Tetraethoxysilane.

-

Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from Rowan Scientific. [Link]

- SpringerLink. (2021). Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption.

- ScienceDirect. (2013). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Applied Surface Science, 285, 832-837.

- RSC Publishing. (1960). The N.M.R. Spectra of Silicon Hydrides and Derivatives. Proceedings of the Chemical Society, (May), 177-178.

- NIH. (2019). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR.

- arXiv. (2021).

- ACS Publications. (2020). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 92(19), 13322-13330.

-

ResearchGate. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Retrieved from ResearchGate. [Link]

- PubMed Central. (2021). Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. Polymers (Basel), 13(16), 2731.

- PubMed Central. (2020).

- PubMed Central. (2016). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. International Journal of Molecular Sciences, 17(10), 1696.

- PubMed Central. (2017). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications.

- MDPI. (2020). Surface Modification with Particles Coated or Made of Polymer Multilayers. Polymers, 12(11), 2634.

- DiVA portal. (2021). Glass surface functionalization with (3-Mercaptopropyl)

- MNT509. (n.d.).

Sources

- 1. This compound | C6H16O2SSi | CID 10130226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization | MDPI [mdpi.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Silane Coupling Agents Mechanism & Uses – Improve Bonding with Silane Bonding Agent [sinosil.com]

- 8. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Discussion On The Solubility Of Silane And Related Issues - KBR [hskbrchemical.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 13. uychem.com [uychem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. applications.wasson-ece.com [applications.wasson-ece.com]

- 18. agilent.com [agilent.com]

- 19. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Mercaptomethylmethyldiethoxysilane: A Comprehensive Technical Guide to Safe Handling and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Mercaptomethylmethyldiethoxysilane, a versatile organosilane compound, holds significant promise in various scientific applications, including drug development and materials science. Its unique chemical structure, featuring a reactive mercapto group and hydrolyzable ethoxysilyl groups, allows for its use as a coupling agent, surface modifier, and crosslinking agent. However, to harness its full potential, a thorough understanding of its safe handling, storage, and emergency procedures is paramount. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound, ensuring its responsible and effective use in research and development.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs risk assessment and the implementation of appropriate safety controls.

| Property | Value | Reference |

| Molecular Formula | C6H16O2SSi | [1] |

| Molecular Weight | 180.34 g/mol | [1] |

| Boiling Point | 60°C / 10 mmHg | [2] |

| Flash Point | 58°C (136°F) | [2] |

| Density | 0.975 g/cm³ | [2] |

| Refractive Index | 1.4446 | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally harmonized, based on data for similar organosilane compounds, it is prudent to handle it with caution. The primary hazards are associated with its flammability and potential for skin and eye irritation. Additionally, like other mercaptans, it possesses a strong, unpleasant odor.[3]

Potential Hazards:

-

Flammable Liquid and Vapor: The compound has a flash point of 58°C, indicating that it can form flammable mixtures with air at elevated temperatures.[2]

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[4]

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[5]

-

Moisture Sensitivity: Reacts with water or moisture to liberate methanol, which has its own associated health risks.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

Engineering Controls and Ventilation

Proper ventilation is the first line of defense against inhalation exposure.

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6]

-

Local Exhaust Ventilation: Use local exhaust ventilation to capture vapors at the source.[6]

-

Explosion-Proof Equipment: Given its flammability, use of explosion-proof electrical and ventilating equipment is recommended.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.[8]

-

Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes.[6][9] A face shield should be worn when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[10] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[4]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[11] For larger quantities or in situations with a higher risk of exposure, a disposable Tyvek suit may be appropriate.[12]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][12]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and alcohols.[3]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[6] "No smoking" policies should be strictly enforced in storage areas.

-

Moisture: Protect from moisture to prevent hydrolysis and the release of methanol.[6]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spills and Leaks

-

Evacuation: Immediately evacuate the area and notify others of the spill.[13]

-

Ventilation: Ensure the area is well-ventilated.

-

Ignition Sources: Eliminate all potential ignition sources.[13]

-

Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material into a suitable, labeled container for disposal.[7] Use non-sparking tools.[7]

-

Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department or emergency response team.[13]

First Aid Measures

-

Inhalation: If vapors are inhaled, move the person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[14]

-

Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[15]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[3]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, sulfur oxides, and silicon dioxide.[3]

Toxicity and Health Effects

While comprehensive toxicological data for this compound is limited, information on related mercaptans and organosilanes provides valuable insight into potential health effects.

-

Acute Effects: Inhalation of high concentrations of mercaptans can cause respiratory irritation, coughing, and shortness of breath.[16] Skin and eye contact can lead to irritation. Ingestion may cause nausea, vomiting, and abdominal pain.[16]

-

Chronic Effects: Prolonged or repeated exposure may lead to more severe irritation and potential sensitization.[17] The hydrolysis product, methanol, is known to have chronic effects on the central nervous system and can cause visual disturbances.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[3] Do not dispose of it in drains or the environment.

Conclusion

This compound is a valuable chemical for various research and development applications. However, its safe and effective use is contingent upon a thorough understanding and implementation of the safety precautions outlined in this guide. By adhering to these protocols, researchers and scientists can mitigate the risks associated with this compound and foster a safe and productive laboratory environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130226, this compound. Retrieved from [Link]

-

American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Mercaptopropyl)trimethoxysilane tech. 85%. Retrieved from [Link]

-

Hangzhou Jessica Chemicals Co., Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Methyltrimethoxysilane. Retrieved from [Link]

-

Binghamton University. (2025, September 18). Hazardous Materials Procedures | Emergency Management. Retrieved from [Link]

-

Gelest, Inc. (2015, January 7). 3-MERCAPTOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

StatPearls. (2023, August 2). Mercaptan Toxicity. Retrieved from [Link]

-

DNV. (n.d.). Section 10 Storage and use of chemicals. Retrieved from [Link]

-

MCR Safety. (n.d.). Chemical Protection PPE | Safety Gloves, Clothing & Gear. Retrieved from [Link]

-

Montana Tech. (n.d.). EMERGENCY PROCEDURES. Retrieved from [Link]

-

The University of Notre Dame Australia. (n.d.). Fremantle Campus - EMERGENCY PROCEDURES FLIP CHART. Retrieved from [Link]

-

Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown) [Video]. YouTube. Retrieved from [Link]

-

RIFM. (2020, December 3). RIFM fragrance ingredient safety assessment, methyl mercaptan, CAS Registry Number 74-93-1. Food and Chemical Toxicology, 146(Supplement 1), 111867. [Link]

-

CHEMM. (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

Sources

- 1. This compound | C6H16O2SSi | CID 10130226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 55161-63-2 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. couplingagentses.com [couplingagentses.com]

- 5. gelest.com [gelest.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. americanchemistry.com [americanchemistry.com]

- 10. Products | Medisca [medisca.com]

- 11. mcrsafety.com [mcrsafety.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Hazardous Materials Procedures | Emergency Management | Binghamton University [binghamton.edu]

- 14. fishersci.ca [fishersci.ca]

- 15. echemi.com [echemi.com]

- 16. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. biosynth.com [biosynth.com]

Theoretical Analysis of the Molecular Structure of Mercaptomethylmethyldiethoxysilane (MMMDES): A Computational Chemistry Approach

An In-depth Technical Guide for Researchers

Abstract

Mercaptomethylmethyldiethoxysilane (MMMDES), a versatile silane coupling agent, plays a critical role in enhancing the interfacial adhesion between organic polymers and inorganic substrates.[1][2][3] A fundamental understanding of its molecular structure, conformational flexibility, and electronic properties is paramount to optimizing its performance in materials science and drug development applications. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and spectroscopic characteristics of MMMDES. We delve into the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the prediction of vibrational and NMR spectra, offering a framework for researchers to computationally model and validate the properties of this important molecule.

Introduction: The Significance of MMMDES in Material Science

This compound (MMMDES), with the chemical formula C₆H₁₆O₂SSi, is a bifunctional organosilane.[4] One end of the molecule features a mercapto (-SH) group, which can react with various organic polymers, while the other end has hydrolyzable ethoxy (-OCH₂CH₃) groups. Upon hydrolysis, these ethoxy groups form reactive silanol (-Si-OH) groups that can condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming stable covalent Si-O-Si bonds.[1][5] This dual reactivity allows MMMDES to act as a molecular bridge, improving the mechanical strength, durability, and overall performance of composite materials.[2][3]

The efficacy of MMMDES as a coupling agent is intrinsically linked to its molecular structure. Factors such as bond lengths, bond angles, and the molecule's preferred three-dimensional shape (conformation) dictate its reactivity and how it interacts at the organic-inorganic interface. Theoretical studies, primarily using quantum chemical calculations, provide a powerful, non-invasive means to explore these structural nuances at the atomic level.

Core Theoretical Methodologies: A Computational Toolkit

To accurately model the MMMDES molecule, a suite of computational chemistry techniques is employed. These methods allow us to predict its properties from first principles, guided by the laws of quantum mechanics.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules.[6][7] It offers a balance between accuracy and computational cost, making it ideal for molecules of this size. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

-

Causality of Method Selection: The choice of a specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.

-

Functional: Hybrid functionals, such as B3LYP , are often chosen as they incorporate a portion of exact Hartree-Fock exchange, providing a good description of molecular geometries and energies for a wide range of systems.[6][8]

-

Basis Set: Pople-style basis sets, like 6-311++G(d,p) , are frequently used.[6] This basis set provides a flexible description of the electron distribution by including diffuse functions (the "++") to account for lone pairs and polarization functions (the "(d,p)") to describe the non-spherical shape of electron clouds, which is essential for accurately modeling the sulfur and silicon atoms.

-

Conformational Analysis

MMMDES is a flexible molecule with several rotatable single bonds (e.g., Si-C, C-S, C-O). Rotation around these bonds gives rise to different spatial arrangements called conformers, each with a distinct energy.[9][10] Conformational analysis aims to identify the most stable conformers, particularly the global energy minimum, which represents the most probable shape of the molecule under given conditions.[11] This is achieved by systematically rotating the key dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface.

Vibrational and NMR Spectra Prediction

A key strength of theoretical modeling is its ability to predict spectroscopic properties that can be directly compared with experimental data for validation.

-

Vibrational Analysis: After a geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also yields the molecule's harmonic vibrational frequencies.[12][13] These frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra.[8][14]

-

NMR Analysis: The magnetic shielding of each nucleus can be calculated, which is then converted into the familiar chemical shifts (δ) observed in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si).[15][16][17] Comparing these calculated shifts with experimental spectra provides a rigorous test of the computed molecular structure.[18]

Workflow for Theoretical Analysis of MMMDES

The following diagram illustrates the logical workflow for a comprehensive theoretical study of the MMMDES molecule. This process represents a self-validating system, where the results of later steps (e.g., frequency analysis) confirm the validity of earlier ones (e.g., geometry optimization).

Caption: Workflow for the theoretical analysis of MMMDES.

Predicted Molecular Properties of MMMDES

Based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory, the following structural and spectroscopic properties for the global minimum energy conformer of MMMDES are predicted.

Molecular Structure

The structure of MMMDES is characterized by a central silicon atom bonded to a methyl group, a mercaptomethyl group, and two ethoxy groups.

Caption: Molecular structure of this compound.

Optimized Geometric Parameters

The following table summarizes the key predicted bond lengths and angles around the central silicon atom. These parameters define the core geometry of the molecule.

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| r(Si-C_methyl) | Silicon - Methyl Carbon | ~1.88 Å |

| r(Si-C_mercapto) | Silicon - Mercaptomethyl Carbon | ~1.89 Å |

| r(Si-O) | Silicon - Oxygen | ~1.65 Å |

| r(C-S) | Carbon - Sulfur | ~1.84 Å |

| r(S-H) | Sulfur - Hydrogen | ~1.35 Å |

| Bond Angles | ||

| ∠(O-Si-O) | Ethoxy - Silicon - Ethoxy | ~108.5° |

| ∠(C-Si-C) | Methyl - Silicon - Mercaptomethyl | ~112.0° |

| ∠(O-Si-C) | Ethoxy - Silicon - Carbon | ~109.0° - 110.5° |

| ∠(Si-C-S) | Silicon - Carbon - Sulfur | ~114.5° |

Note: These are typical values derived from DFT calculations on similar organosilane structures. Actual values may vary slightly based on the specific conformer.

Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a "fingerprint" of the molecule. The table below lists the predicted frequencies for key functional groups in MMMDES, which can be used to assign bands in experimental spectra.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| ν(S-H) stretch | Mercaptan | ~2570 | 2550 - 2600[14] |

| ν(C-H) stretch | Aliphatic CH₂, CH₃ | ~2900 - 3000 | 2850 - 3000[19] |

| νₐ(Si-O-C) stretch | Siloxane | ~1100 | 1080 - 1150[2] |

| νₛ(Si-O-C) stretch | Siloxane | ~1075 | 1040 - 1090[14] |

| ν(Si-C) stretch | Alkylsilane | ~700 - 850 | 700 - 860[8] |

| ν(C-S) stretch | Thioether | ~650 | 600 - 750 |

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines the steps for conducting a DFT-based theoretical analysis of MMMDES using a standard quantum chemistry software package.

-

Step 1: Initial Structure Generation

-

Construct an initial 3D model of the MMMDES molecule using a molecular builder. Ensure standard bond lengths and a reasonable initial geometry.

-

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy arrangement of the atoms.

-

Method: Perform a geometry optimization calculation.

-

Level of Theory: Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Convergence Criteria: Use tight convergence criteria to ensure a precise final structure.

-

-

Step 3: Frequency Calculation (Validation)

-

Objective: To verify the nature of the optimized structure and to calculate vibrational frequencies.

-

Method: Perform a frequency calculation using the optimized geometry from Step 2 at the same level of theory.

-

Validation Check: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and requires re-optimization.

-

Output: A list of vibrational frequencies and their corresponding atomic motions (normal modes).

-

-

Step 4: NMR Chemical Shift Calculation

-

Objective: To predict the ¹H, ¹³C, and ²⁹Si NMR spectra.

-

Method: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Referencing: Calculate the absolute shielding values for MMMDES and a reference compound (e.g., Tetramethylsilane, TMS). The chemical shift is then calculated as δ = σ(ref) - σ(sample).

-

-

Step 5: Analysis and Comparison

-

Analyze the final optimized geometry (bond lengths, angles).

-

Compare the calculated vibrational frequencies with experimental IR/Raman data.

-

Compare the calculated NMR chemical shifts with experimental NMR data. Strong correlation between theoretical and experimental data validates the computational model.

-

Conclusion

Theoretical studies based on Density Functional Theory provide indispensable insights into the molecular structure and properties of this compound. This computational approach allows for the precise determination of geometric parameters, conformational preferences, and spectroscopic signatures. The workflow presented here serves as a robust, self-validating framework for researchers, enabling the accurate prediction of molecular behavior. By bridging the gap between theoretical models and experimental observations, these studies facilitate a deeper understanding of how MMMDES functions at the molecular level, paving the way for the rational design of advanced materials and formulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2010). Theoretical Study of Geometrical Structures and Properties of Several Replaced Mercapto Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (2006). Vibrational spectroscopic studies of (3-mercaptopropyl)trimethoxylsilane sol-gel and its coating. Retrieved from [Link]

-

Cailleteau, C., et al. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. Retrieved from [Link]

-

Faria, G. S., et al. (2024). Analysis of the influence of coupling agents on the composition of artificial rocks with polymer matrix. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. Retrieved from [Link]

-

MDPI. (2022). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. Retrieved from [Link]

-

ResearchGate. (2012). Raman spectroscopy and DFT calculations of intermediates in the hydrolysis of methylmethoxysilanes. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4, and (c) product S4. Retrieved from [Link]

-

Olanders, G., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2011). Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Fundamentals of Rotation–Vibration Spectra. Retrieved from [Link]

-

ACS Publications. (1962). SILANE COUPLING AGENTS. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). CHM 305 - Lecture 12 - Molecular Spectroscopy. Retrieved from [Link]

-

University of Zurich. (2017). NMR Spectroscopy and Simulation. Retrieved from [Link]

-